4-Hydroxy-7-methylisobenzofuran-1,3-dione
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Overview
Description
4-Hydroxy-7-methylisobenzofuran-1,3-dione is a heterocyclic compound with the molecular formula C₉H₆O₄. It is a derivative of isobenzofuran and is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its ability to act as a solvent, reagent, and catalyst, thereby simplifying the process and reducing the need for additional chemicals .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present on the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzofuran ring .
Scientific Research Applications
4-Hydroxy-7-methylisobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methylisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the benzofuran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: Lacks the methyl group at the 7-position.
7-Methylisobenzofuran-1,3-dione: Lacks the hydroxyl group at the 4-position.
Isobenzofuran-1,3-dione: Lacks both the hydroxyl and methyl groups.
Uniqueness: 4-Hydroxy-7-methylisobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6O4 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H6O4/c1-4-2-3-5(10)7-6(4)8(11)13-9(7)12/h2-3,10H,1H3 |
InChI Key |
MMCKOAAEPCFRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)OC2=O |
Origin of Product |
United States |
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